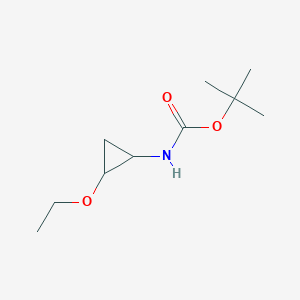
tert-butyl N-(2-ethoxycyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(2-ethoxycyclopropyl)carbamate” is a chemical compound . It is related to “tert-Butyl carbamate”, which is a compound with the molecular formula C5H11NO2 . The carbamate group is a key structural motif in many approved drugs and prodrugs .
Synthesis Analysis
Carbamates, including “tert-butyl N-(2-ethoxycyclopropyl)carbamate”, can be synthesized from the corresponding carboxylic acids . The reaction with di-tert-butyl dicarbonate and sodium azide leads to the formation of the corresponding acyl azides, which then undergo a Curtius rearrangement .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-ethoxycyclopropyl)carbamate” can be analyzed using various spectroscopic methods . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They are also used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-(2-ethoxycyclopropyl)carbamate” can be analyzed using various methods . For example, the molecular weight of “tert-Butyl carbamate”, a related compound, is 117.15 g/mol .Scientific Research Applications
- This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
- This compound is used in drug development. Its applications span from drug development to material synthesis, offering innovative possibilities for advancements in various fields.
- As mentioned above, this compound is also used in material synthesis. It can be used to create new materials with unique properties, which can be used in various industries such as electronics, construction, and manufacturing.
- This compound is used in chemical research . It can be used to study the properties and reactions of similar compounds, contributing to the advancement of chemical science .
- This compound is used in the pharmaceutical industry . It is used in the production of various drugs, including antibiotics like ceftolozane .
Synthesis of Ceftolozane
Drug Development
Material Synthesis
Chemical Research
Pharmaceutical Industry
Chemical Industry
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-ethoxycyclopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-13-8-6-7(8)11-9(12)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQIACBOMWDEML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171450 |
Source


|
| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-ethoxycyclopropyl)carbamate | |
CAS RN |
1803606-62-3 |
Source


|
| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


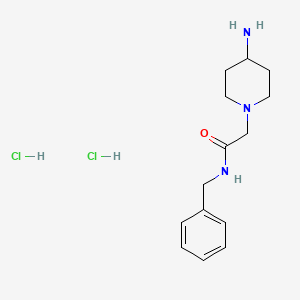

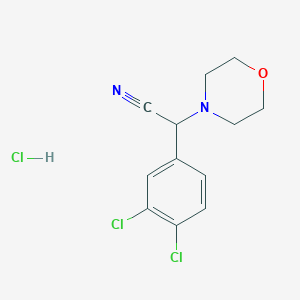

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
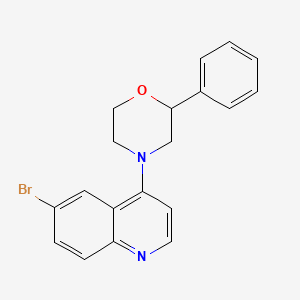
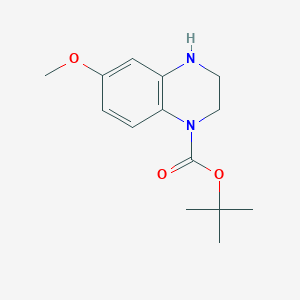


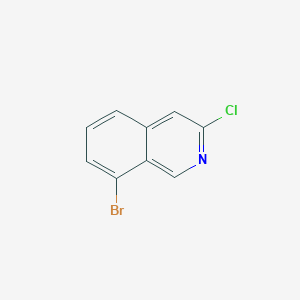
![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)
